Butyl-but-2-ynyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

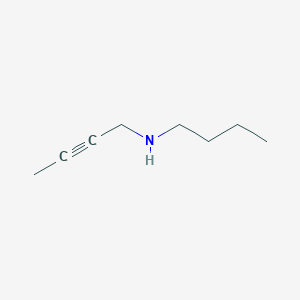

“Butyl-but-2-ynyl-amine” is an organic compound that is part of a collection of unique chemicals . It is a versatile chemical compound with diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis.

Synthesis Analysis

The synthesis of “Butyl-but-2-ynyl-amine” and similar compounds often involves multistage procedures that require a significant amount of time, electricity, and hard-to-access starting materials . The synthesis of amines typically involves the reaction of aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide .

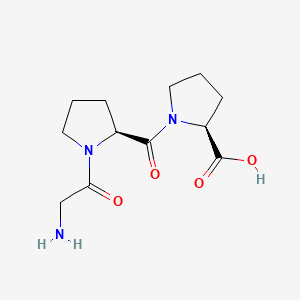

Molecular Structure Analysis

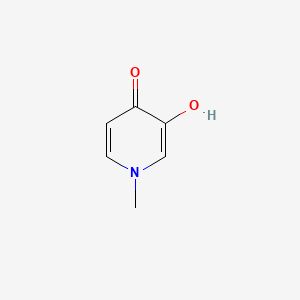

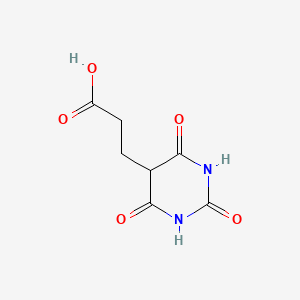

The empirical formula of “Butyl-but-2-ynyl-amine” is C8H15N, and its molecular weight is 125.21 . The SMILES string representation of its structure is CCCCNCC#CC .

Chemical Reactions Analysis

Amines, including “Butyl-but-2-ynyl-amine”, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically occurs rapidly at room temperature and provides high reaction yields .

Physical And Chemical Properties Analysis

“Butyl-but-2-ynyl-amine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

CO2 Capture

Butyl-but-2-ynyl-amine has been studied for its application in CO2 capture. A room temperature ionic liquid incorporating a cation with an appended amine group, which includes the structure of butyl-but-2-ynyl-amine, has shown efficiency in capturing CO2 by forming a carbamate salt. This process is reversible, allowing for repeated recycling of the ionic liquid, making it a promising solution for CO2 sequestration (Bates et al., 2002).

Protection of Amines in Synthesis

Butyl-but-2-ynyl-amine has been used in the development of a novel C2-symmetric protecting group for amines, known as but-2-ynylbisoxycarbonyl (Bbc). This group can be deblocked under neutral conditions, and its application in peptide synthesis demonstrates its potential in organic chemistry (Ramesh & Chandrasekaran, 2005).

Chemical Synthesis

The compound has been utilized in the synthesis of various chemical structures. For instance, N-substituted but-2-ynyl, allyl, and 4-aryloxy-2-butynyl-N-methyl anilines have been synthesized using butyl-but-2-ynyl-amine, demonstrating its versatility in chemical synthesis (Majumdar et al., 2006).

Synthesis of Isothiocyanates

Butyl-but-2-ynyl-amine has been involved in the synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. This process offers a simple and effective method for transforming alkyl and aryl amines to their corresponding isothiocyanates, a reaction significant in various chemical syntheses (Munch et al., 2008).

Hydrohydrazination and Hydroazidation of Olefins

Butyl-but-2-ynyl-amine has been studied in the context of hydrohydrazination and hydroazidation reactions of olefins. These reactions are important for the functionalization of olefins and have broad scope, including the use of butyl-but-2-ynyl-amine derivatives (Waser et al., 2006).

Polyaminosubstituted Phthalocyanines Synthesis

In the synthesis of polyaminosubstituted phthalocyanines, butyl-but-2-ynyl-amine is used as a nucleophile. This application demonstrates the compound's role in creating complex organic structures, which are useful in materials science and catalysis (Leznoff et al., 2007).

Radical-Mediated Thiol-Ene Reactions

The compound plays a role in retarding the radical-mediated thiol-ene coupling reactions. Its basicity influences the efficacy of these reactions, which are significant in polymer chemistry and materials science (Love et al., 2018).

Safety And Hazards

Orientations Futures

“Butyl-but-2-ynyl-amine” has diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis. Its unique properties make it an invaluable tool for advancing knowledge and innovation.

Relevant Papers

Relevant papers related to “Butyl-but-2-ynyl-amine” can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

Propriétés

IUPAC Name |

N-but-2-ynylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPHGUGBHLNNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389986 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-but-2-ynyl-amine | |

CAS RN |

436099-56-8 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)